3-Ethyl-4-methyl-2-pyridinecarbonitrile
Description
3-Ethyl-4-methyl-2-pyridinecarbonitrile is a substituted pyridine derivative featuring a cyano group (-CN) at the 2-position, an ethyl group at the 3-position, and a methyl group at the 4-position of the pyridine ring.
Properties
CAS No. |
102308-55-4 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.193 |
IUPAC Name |
3-ethyl-4-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-3-8-7(2)4-5-11-9(8)6-10/h4-5H,3H2,1-2H3 |
InChI Key |
GUIXDUAUOXPENH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CN=C1C#N)C |
Synonyms |
Picolinonitrile, 3-ethyl-4-methyl- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-ethyl-4-methyl-2-pyridinecarbonitrile with structurally and functionally related pyridinecarbonitrile derivatives, focusing on synthesis, physicochemical properties, and applications.
Structural and Functional Analogues
Physicochemical Properties
- Log Kow (Octanol-Water Partition Coefficient): Pyridinecarbonitriles generally exhibit moderate hydrophobicity (Log Kow ~1.5–3.5). Ethyl and methyl substituents may lower Log Kow compared to phenyl-substituted analogs (e.g., 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile), enhancing aqueous solubility .
- Hydrogen Bonding: The cyano group (-CN) can participate in dipole-dipole interactions but lacks hydrogen-bond donor capacity, unlike compounds with hydroxyl or amino groups (e.g., ) .
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